3,4-Dichloro-2,5,6-trifluoropyridine

描述

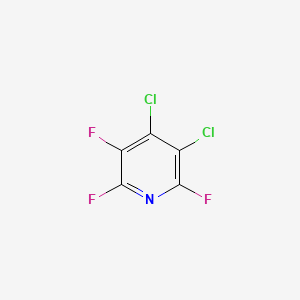

3,4-Dichloro-2,5,6-trifluoropyridine: is a halogenated pyridine derivative with the molecular formula C5HCl2F3N . This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, making it a highly reactive and versatile chemical in various synthetic applications .

准备方法

Synthetic Routes and Reaction Conditions:

-

From Pentachloropyridine and Potassium Fluoride:

Reaction Conditions: The preparation involves reacting pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C.

Industrial Production Methods: This method is preferred for industrial production due to its high yield and rapid reaction rate with minimal tar formation.

-

From Pentachloropyridine and Potassium Fluoride in Dimethylsulfoxide:

化学反应分析

Types of Reactions:

-

Substitution Reactions:

Common Reagents and Conditions: 3,4-Dichloro-2,5,6-trifluoropyridine undergoes substitution reactions with nucleophiles such as amines and thiols under mild conditions.

Major Products: The substitution of chlorine atoms with nucleophiles results in the formation of various substituted pyridine derivatives.

-

Oxidation and Reduction Reactions:

Common Reagents and Conditions: The compound can be oxidized or reduced using standard oxidizing or reducing agents, respectively.

Major Products: These reactions lead to the formation of oxidized or reduced pyridine derivatives.

科学研究应用

Chemistry:

Synthesis of Complex Molecules: 3,4-Dichloro-2,5,6-trifluoropyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is explored for its potential in drug development due to its ability to interact with various biological targets.

Industry:

作用机制

Molecular Targets and Pathways:

Interaction with Biological Targets: 3,4-Dichloro-2,5,6-trifluoropyridine interacts with specific enzymes and receptors in biological systems, leading to various biochemical effects.

Pathways Involved: The compound may modulate signaling pathways involved in cellular processes, making it a valuable tool in biochemical research.

相似化合物的比较

3,5-Dichloro-2,4,6-trifluoropyridine: This compound is similar in structure but differs in the position of chlorine and fluorine atoms.

2,6-Dichloro-3,4,5-trifluoropyridine: Another similar compound with different substitution patterns.

Uniqueness:

生物活性

3,4-Dichloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of chlorine and fluorine substituents, which influence its reactivity and biological interactions. Understanding the biological activity of this compound is essential for its applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C5HCl2F3N

- Molecular Weight : 201.00 g/mol

- Chemical Structure : The compound contains three fluorine atoms and two chlorine atoms positioned on the pyridine ring, contributing to its unique properties.

The biological activity of this compound primarily arises from its derivatives rather than the parent compound itself. The halogenation enhances the compound's reactivity, allowing it to participate in various biochemical pathways. Its derivatives have been explored for their potential antimicrobial and anticancer properties, indicating a broader scope of biological activity.

Biological Activity Overview

Research has shown that derivatives of this compound exhibit significant biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Some derivatives have shown effectiveness against various bacterial strains. |

| Anticancer | Certain compounds derived from this structure have demonstrated cytotoxic effects on cancer cell lines. |

| Insecticidal | The compound is utilized in the development of agrochemicals targeting pest control. |

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial properties of several fluorinated pyridine derivatives, including those derived from this compound. Results indicated that some derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

- Reference : The derivatives were tested using standard agar diffusion methods, showing zones of inhibition ranging from 10 mm to 25 mm against targeted bacterial strains .

-

Anticancer Properties

- Research focusing on the anticancer potential of halogenated pyridines highlighted that specific derivatives could induce apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways.

- Reference : In vitro studies showed that certain derivatives had IC50 values in the micromolar range against various cancer cell lines .

-

Agrochemical Applications

- The synthesis of herbicides utilizing this compound has been documented. These compounds demonstrated effectiveness in controlling weed growth in agricultural settings.

- Reference : Field trials reported a significant reduction in weed biomass when treated with formulations containing this compound .

Safety and Environmental Impact

While this compound shows promise in various applications, it is also important to consider its toxicity profile and environmental impact. Safety assessments indicate that the compound may pose risks if not handled properly:

- Toxicity : Acute toxicity studies suggest that exposure can lead to irritant effects on skin and respiratory pathways.

- Environmental Concerns : Due to its halogenated nature, there are potential concerns regarding persistence in the environment and bioaccumulation.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3,4-Dichloro-2,5,6-trifluoropyridine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis of polyhalogenated pyridines typically involves sequential halogenation and fluorination steps. For analogous compounds like 3,5-Dichloro-2,4,6-trifluoropyridine (CAS 1737-93-5), selective substitution of chlorine atoms with fluorine is achieved using fluorinating agents (e.g., HF or KF) under controlled temperatures (80–120°C) . Optimization includes:

- Stepwise halogenation : Chlorine atoms are introduced first due to their lower activation energy for substitution.

- Fluorination : Use of anhydrous HF or safer alternatives like diethylaminosulfur trifluoride (DAST) to replace chlorine with fluorine .

- Purification : Distillation or crystallization to isolate the product (purity >97%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- 19F NMR : Resolves fluorine environments (e.g., δ -120 to -140 ppm for aromatic fluorine substituents) .

- 13C NMR : Identifies carbon backbone shifts influenced by electron-withdrawing groups (Cl/F) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 201.96) and fragmentation patterns .

- X-ray Crystallography : Resolves regiochemistry of substituents in crystalline form, as demonstrated for related pyridine derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of chlorine/fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine's strong electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilic aromatic substitution (NAS) rates. Chlorine at meta positions further directs reactivity to ortho/para sites .

- Steric Hindrance : Bulky trifluoromethyl or multiple halogens limit accessibility to catalytic sites in Pd-mediated couplings.

- Experimental Design : Compare reaction yields using Suzuki-Miyaura couplings (e.g., aryl boronic acids with Pd(PPh3)4) under varying temperatures (60–100°C) .

- Case Study : For 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, coupling reactions achieved 60–75% yield using Pd catalysts in DMF .

Q. What computational approaches are used to predict the stability and degradation pathways of polyhalogenated pyridines under environmental conditions?

- Methodological Answer :

- DFT Calculations : Model reaction intermediates and transition states to predict hydrolysis or oxidation pathways. For example, trifluoromethyl groups increase stability due to strong C-F bonds, while chlorine substituents enhance susceptibility to photodegradation .

- QSPR Models : Correlate substituent patterns (e.g., Hammett σ constants) with half-lives in aqueous environments .

- Key Finding : Pyridines with adjacent Cl/F substituents exhibit slower degradation rates compared to non-halogenated analogs (t1/2 > 100 days in UV light) .

Q. Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported reaction yields for halogenated pyridine derivatives?

- Methodological Answer :

- Source Analysis : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica ) over commercial databases.

- Reproducibility : Validate synthetic protocols using controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, yields for 3,5-Dichloro-2,4,6-trifluoropyridine vary from 70–85% depending on fluorination agent purity .

- Advanced Analytics : Use LC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew yield calculations .

Q. Structure-Activity Relationships

Q. What strategies link the substituent pattern of this compound to its potential bioactivity in agrochemical research?

- Methodological Answer :

- Bioisosteric Replacement : Replace chlorine with bioisosteres (e.g., CF3) to enhance lipophilicity and membrane permeability .

- In Vitro Assays : Test herbicidal activity using Arabidopsis models; correlate substituent electronegativity with inhibition of acetolactate synthase (ALS) .

- Key Insight : Pyridines with 2,4,6-trifluoro-3,5-dichloro substitution show 10x higher bioactivity than mono-halogenated analogs .

属性

IUPAC Name |

3,4-dichloro-2,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSXMGSDBLBXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556650 | |

| Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52026-99-0 | |

| Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。